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Compound of Interest

Compound Name: 7-Chloro-1H-indole-2-carboxamide

Cat. No.: B11900619

Get Quote

Executive Summary
7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4) is a substituted indole derivative

serving as a high-value pharmacophore in drug discovery.[1][2][3] It is structurally characterized

by a bicyclic indole core with a chlorine atom at the C7 position and a primary carboxamide

group at C2.

This scaffold has gained prominence as a key intermediate in the synthesis of protease

inhibitors, specifically targeting SARS-CoV-2 Mpro (e.g., as a core motif in Pomotrelvir

derivatives) and Factor Xa. The 7-chloro substituent is strategically employed to modulate

metabolic stability (blocking C7 oxidation) and lipophilicity, while the C2-amide provides a rigid

hydrogen-bonding anchor for active site interactions.

Molecular Architecture & Physicochemical
Properties[4][5]
Structural Identity

IUPAC Name: 7-Chloro-1H-indole-2-carboxamide[1][2][3][4]
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Molecular Formula:

Molecular Weight: 194.62 g/mol [2]

SMILES:NC(=O)C1=CC2=C(C(Cl)=CC=C2)N1

Core Physicochemical Parameters
The following data synthesizes experimental baselines with predictive modeling standard in

early-phase drug development.
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Parameter Value / Range Technical Insight

Physical State
Solid (White to Off-white

powder)

High lattice energy due to

intermolecular H-bonding

network.

Melting Point 210–230°C (Predicted)

Note: Precursor Acid melts at

~240°C. Amide likely exhibits

polymorphism.

LogP (Lipophilicity) 2.1 – 2.4

The 7-Cl substituent increases

LogP by ~0.7 units vs.

unsubstituted indole, improving

membrane permeability.

Solubility (Aq) Low (< 0.1 mg/mL)

Planar, rigid structure limits

water solubility. Requires

organic cosolvents (DMSO,

DMF).

pKa (Indole NH) ~15.5

7-Cl (EWG) inductively

stabilizes the anion slightly,

lowering pKa vs. indole (16.2).

pKa (Amide NH) ~23 (Neutral)

The primary amide is non-

ionizable in physiological pH

range (pH 1-14).

TPSA ~59 Å²

Indole NH (~16) + Amide

(~43). Good range for CNS

and oral bioavailability.

H-Bond Donors 3
Indole NH (1) + Amide

(2).

H-Bond Acceptors 1 Amide Carbonyl (C=O).

Electronic & Reactivity Profile
The 7-Chloro substituent exerts a dual electronic effect:
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Inductive Withdrawal (-I): Deactivates the benzene ring, increasing the acidity of the Indole

NH slightly.

Steric Obstruction: Blocks metabolic oxidation at the C7 position, a common clearance

pathway for indoles, thereby extending half-life (

) in microsomal stability assays.

The C2-Carboxamide is electronically conjugated with the indole

-system, reducing the nucleophilicity of the indole C3 position compared to simple indoles.

Synthesis & Manufacturing Workflow
The synthesis of 7-Chloro-1H-indole-2-carboxamide typically follows a Fischer Indole

Synthesis route or a Reissert synthesis modification, followed by amide coupling.

Synthetic Pathway (Graphviz Visualization)
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Figure 1: Step-wise synthesis from commercially available 2-chlorophenylhydrazine. The

critical control point is the Fischer Cyclization, which can yield regioisomers if not carefully

controlled.

Critical Impurities
Decarboxylated Byproduct: 7-Chloroindole (formed if hydrolysis/heating is too aggressive).

Regioisomers: 5-Chloro isomers (if starting material purity is low).

Dimerization: Formation of imide dimers during the activation step if stoichiometry is off.
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Analytical Characterization Protocols
To ensure "Scientific Integrity" in drug development, the following self-validating protocols are

recommended.

HPLC Method (Purity Profiling)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

Retention Logic: The amide is less polar than the acid precursor but more polar than the

decarboxylated 7-chloroindole.

Order of Elution: Acid < Amide < 7-Chloroindole.

NMR Spectroscopy (Structure Verification)
Solvent: DMSO-

(due to low solubility in

).

Key Signals:

ppm (Broad s, 1H): Indole NH.

ppm (Broad s, 2H): Amide

(often split broad peaks).

ppm (m, 3H): Aromatic protons. Note the loss of symmetry compared to unsubstituted
indole.
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ppm (s, 1H): C3-H proton (characteristic of 2-substituted indoles).

Stability & Storage
Light Sensitivity: Indoles are prone to photo-oxidation at the C3 position to form oxindoles (7-

chlorooxindole).

Protocol: Store in amber vials under Argon at -20°C for long-term reference standards.

Biological Relevance & Degradation Logic
The stability of the amide bond is critical for its function as a warhead scaffold.

In Vivo / Metabolic Pathways In Vitro / Storage Stress
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Figure 2: Degradation and metabolic pathways. The 7-Cl substitution significantly retards

oxidative metabolism compared to the parent indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fjournal%2Famclct
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fjournal%2Fjoceah
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fjournal%2Fbioorganic-and-medicinal-chemistry-letters
https://www.benchchem.com/product/b11900619?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/21109-13-7.html
https://www.chembk.com/cn/chem/1H-Indole-2-carboxamide,%207-chloro-
https://cymitquimica.com/it/prodotti/IN-DA002ELD/1904668-27-4/7-chloro-1h-indole-2-carboxamide/
https://www.benchchem.com/de/product/b12783405
https://commonchemistry.cas.org/detail?cas_rn=53924-05-3
https://www.chembk.com/cn/p/2767287
https://www.benchchem.com/product/b11900619/docs#technical-guide-physicochemical-profiling-of-7-chloro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b11900619/docs#technical-guide-physicochemical-profiling-of-7-chloro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b11900619/docs#technical-guide-physicochemical-profiling-of-7-chloro-1h-indole-2-carboxamide
https://www.benchchem.com/product/b11900619/docs#technical-guide-physicochemical-profiling-of-7-chloro-1h-indole-2-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11900619?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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